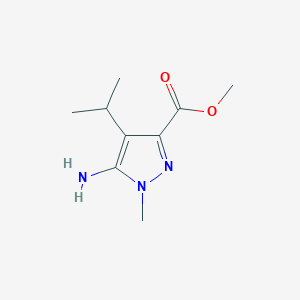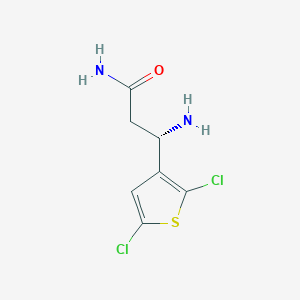
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with two chlorine atoms and an amino group attached to a propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.
Amination: The 2,5-dichlorothiophene undergoes amination to introduce an amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Amidation: The resulting 3-amino-2,5-dichlorothiophene is then reacted with acryloyl chloride or a similar reagent to form the propanamide chain, yielding this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as alkoxides or thiolates, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.
Antioxidants: Some derivatives have demonstrated significant antioxidant properties, making them candidates for therapeutic applications.
Industry:
Materials Science: The compound and its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its observed biological activities.
Comparación Con Compuestos Similares
3-(2,5-Dichlorothiophen-3-yl)propanoic acid: This compound shares the thiophene ring and chlorine substitutions but differs in the functional group attached to the propanoic chain.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of an amide.
Uniqueness:
Functional Group Diversity: The presence of both an amino group and an amide group in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8Cl2N2OS |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
Clave InChI |
QDMHMZLDVWFXDY-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(SC(=C1[C@H](CC(=O)N)N)Cl)Cl |
SMILES canónico |
C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



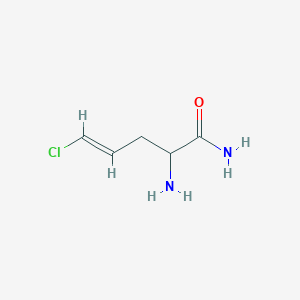

![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
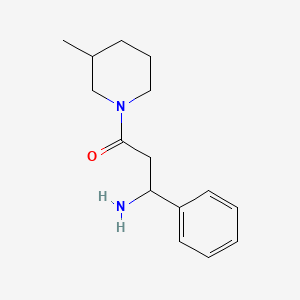
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
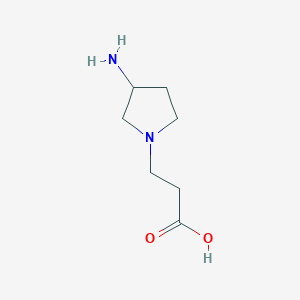
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
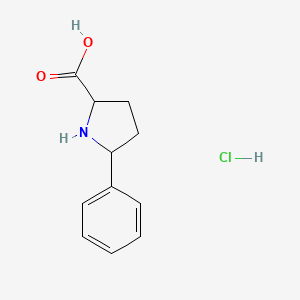
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
